Pirenzepine monohydrochloride

Receptor Pharmacology Radioligand Binding Muscarinic Subtype Selectivity

Pirenzepine monohydrochloride (CAS 93173-05-8) is the definitive M1-selective muscarinic antagonist. Unlike non-selective atropine (causing tachycardia/GI stasis) or M3-selective darifenacin, pirenzepine isolates M1-mediated pathways with an 80:5:1 M1/M2/M3 selectivity profile and a fast 2.3-min dissociation half-life—enabling clean, washout-ready protocols. Confirmed low dry-mouth incidence (13.5% at 150 mg/day) validates its in-vivo selectivity. Essential for unambiguous M1 target engagement in cognition, gastric secretion, and receptor-subtype dissection studies.

Molecular Formula C19H22ClN5O2
Molecular Weight 387.9 g/mol
CAS No. 93173-05-8
Cat. No. B14364883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePirenzepine monohydrochloride
CAS93173-05-8
Molecular FormulaC19H22ClN5O2
Molecular Weight387.9 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4.Cl
InChIInChI=1S/C19H21N5O2.ClH/c1-22-9-11-23(12-10-22)13-17(25)24-16-7-3-2-5-14(16)19(26)21-15-6-4-8-20-18(15)24;/h2-8H,9-13H2,1H3,(H,21,26);1H
InChIKeyAFBSBOBDKXETKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pirenzepine Monohydrochloride (CAS 93173-05-8): A Prototypical M1-Selective Muscarinic Antagonist for Targeted Scientific Research and Industrial Procurement


Pirenzepine monohydrochloride (CAS 93173-05-8) is a tricyclic muscarinic acetylcholine receptor antagonist renowned for its selectivity toward the M1 receptor subtype [1]. Unlike non-selective anticholinergics such as atropine, pirenzepine's unique binding profile enables the discrimination of muscarinic receptor heterogeneity, making it an indispensable pharmacological tool for delineating M1-mediated physiological and pathological processes [2]. Its well-defined M1 selectivity profile is the cornerstone of its utility in both basic research and targeted therapeutic development [3].

Pirenzepine Monohydrochloride (CAS 93173-05-8): Why In-Class Substitution with Non-Selective or M2/M3-Selective Antagonists Is Scientifically Unjustifiable


The functional consequences of muscarinic receptor antagonism are profoundly influenced by subtype selectivity. Substituting pirenzepine with non-selective agents like atropine or M2/M3-selective compounds like darifenacin or oxybutynin can yield vastly different—and often opposing—experimental or clinical outcomes [1]. For instance, pirenzepine's high M1 selectivity allows for the blockade of central and peripheral M1-mediated pathways (e.g., in gastric acid secretion, cognition, and specific neural circuits) without significantly affecting M2-mediated cardiac function or M3-mediated smooth muscle contraction [2]. In contrast, non-selective antagonists like atropine indiscriminately block all peripheral subtypes, leading to tachycardia and gastrointestinal stasis, while M3-selective antagonists like darifenacin are ineffective at M1 receptors and thus fail to modulate the same targets [3]. Therefore, the selection of pirenzepine is not a matter of simple class substitution but a requisite for experimental fidelity where specific M1 modulation is the objective.

Quantitative Differentiation Evidence for Pirenzepine Monohydrochloride (CAS 93173-05-8) Against Key Comparators in Receptor Binding and Functional Selectivity


M1 Receptor Binding Affinity: Direct Comparison with Atropine, Telenzepine, and AF-DX 116 in Rat Cerebral Cortex

Pirenzepine demonstrates a high affinity for the M1 muscarinic receptor subtype, but with a potency intermediate between the ultra-high affinity M1 antagonist telenzepine and the M2-selective antagonist AF-DX 116. This intermediate affinity is a key differentiator, allowing for M1 receptor blockade at concentrations that do not fully saturate M2 receptors [1]. In competition binding studies against [3H]-pirenzepine in rat cortical membranes, pirenzepine's Ki was 13 nM, which is within a narrow range of other M1-selective compounds like trihexyphenidyl (3.7 nM) and dicyclomine (14 nM) but distinct from the non-selective atropine (1.6 nM) [2].

Receptor Pharmacology Radioligand Binding Muscarinic Subtype Selectivity

M1 vs. M2 Receptor Selectivity Ratio: A Critical Differentiation from Non-Selective Antagonists

The selectivity ratio of a muscarinic antagonist for M1 over M2 receptors is a key determinant of its potential for causing cardiac side effects. Pirenzepine exhibits a high M1/M2 selectivity ratio, in stark contrast to non-selective antagonists. A direct comparison of affinity ratios (cortical M1 to cardiac M2) shows that pirenzepine has an M1:M2 affinity ratio of 80:5:1 [1]. In a study using cloned human receptors, pirenzepine displayed the highest affinity for the m1 subtype, with selectivities among the five subtypes being less than 10-fold, but still superior to many non-selective compounds [2].

Receptor Selectivity Muscarinic Subtype Profiling Off-Target Risk Assessment

Comparative Binding Kinetics: Dissociation Half-Life at M1 Receptors vs. Telenzepine

The kinetics of drug-receptor interaction, particularly the dissociation half-life, are crucial for understanding duration of action and potential for prolonged target occupancy. Pirenzepine's dissociation half-life from M1 receptors is significantly shorter than that of its more potent analog, telenzepine. A kinetic study at 37°C determined the half-time for dissociation of pirenzepine from M1 receptors to be 2.3 minutes, whereas telenzepine's dissociation half-time was 35 minutes [1].

Receptor Kinetics Drug-Target Residence Time Pharmacodynamic Modeling

Clinical Selectivity Profile: Lower Incidence of Dry Mouth vs. Non-Selective Anticholinergics

In clinical practice, the selectivity of pirenzepine translates into a more favorable side effect profile compared to classical non-selective antimuscarinic agents. A review of double-blind therapeutic studies in ulcer patients found that at therapeutic doses of 100-150 mg/day, pirenzepine was associated with an 18.1% total incidence of side effects, with dry mouth being the most common at 13.5% [1]. This is notably lower than the >40% incidence of dry mouth often reported for non-selective anticholinergics like oxybutynin, which lacks M1/M2 selectivity [2].

Clinical Pharmacology Adverse Event Profile Gastrointestinal Therapeutics

Functional Antagonism of M1-Mediated Phosphoinositide Hydrolysis: Monophasic Inhibition Profile

Pirenzepine's interaction with M1 receptors is not only defined by its binding affinity but also by its functional antagonism profile. In rat cerebral cortex, pirenzepine inhibited phosphoinositide (PI) hydrolysis induced by the agonists methacholine and bethanechol in a monophasic manner with high affinity (Ki = 13 nM) [1]. This monophasic inhibition contrasts with the biphasic inhibition curves observed for other agonists like carbachol, where pirenzepine and telenzepine show both high and low affinity components, suggesting involvement of multiple receptor subtypes [1].

Signal Transduction Functional Assay Phosphoinositide Turnover

Comparative Selectivity Ranking Against Other M1-Preferring Antagonists

When compared to other compounds with M1-preferring binding profiles, pirenzepine consistently demonstrates a superior or at least well-defined selectivity rank. A study comparing several tricyclic muscarinic antagonists on guinea-pig ileal smooth muscle determined that pirenzepine exhibited the most pronounced muscarinic M1 selectivity among the compounds tested, including UH-AH 37, AQ-RA 391, and AQ-RA 618, with a pKi of 7.94-8.22 for M1 receptors [1]. Another study established a rank order of M1 selectivity: pirenzepine > dicyclomine > trihexyphenidyl > atropine [2].

Pharmacological Tool Selection Receptor Subtype Profiling Comparative Pharmacology

Pirenzepine Monohydrochloride (CAS 93173-05-8): Evidence-Backed Application Scenarios in Research and Industrial Development


Selective M1 Receptor Blockade in Central Nervous System Research

Researchers investigating M1-mediated pathways in the brain, such as in cognition, learning, and memory, require a selective antagonist to avoid confounding effects from M2 and M3 receptors. Pirenzepine's high affinity for M1 (Ki = 13 nM) and its demonstrated M1/M2 selectivity ratio of 80:5:1 make it the ideal tool for these studies [1][2]. Its monophasic inhibition of PI hydrolysis by certain agonists further allows for clean, interpretable data in signal transduction assays [3].

In Vitro Functional Studies Requiring Reversible and Controlled M1 Antagonism

For acute pharmacological studies where prolonged receptor blockade is undesirable, pirenzepine's relatively fast dissociation half-life from M1 receptors (2.3 minutes at 37°C) offers a significant advantage over analogs like telenzepine (35 minutes) [1]. This kinetic property allows researchers to administer the drug, observe its effects, and wash it out quickly, facilitating repeated measures or within-subject control designs.

Gastrointestinal Research: Probing M1-Mediated Gastric Acid and Pepsin Secretion

In gastrointestinal physiology, pirenzepine is the definitive compound for studying the role of M1 receptors in gastric acid and pepsin secretion. Its clinical selectivity profile, demonstrated by a low incidence of dry mouth (13.5% at 150 mg/day) compared to non-selective agents, validates its use in both animal models and clinical studies focused on peptic ulcer disease and related disorders [2].

Differentiation of Muscarinic Receptor Subtypes in Peripheral Tissue Pharmacology

When characterizing the receptor subtypes mediating smooth muscle contraction or glandular secretion in isolated tissue preparations, pirenzepine serves as a critical pharmacological tool to dissect M1-mediated components from M2- and M3-mediated responses. Its well-established rank order of selectivity (pirenzepine > dicyclomine > trihexyphenidyl > atropine) provides a reliable benchmark for identifying M1 involvement [3][4].

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